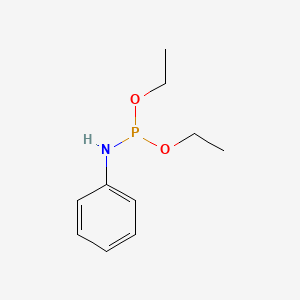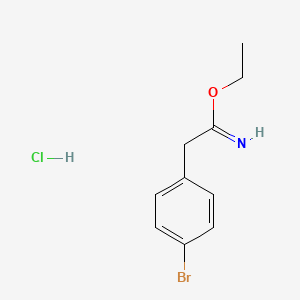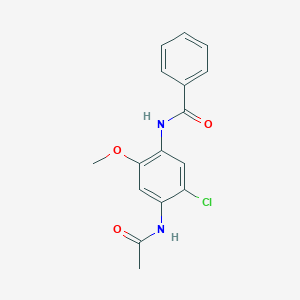![molecular formula C9H13N3O3 B1656294 ETHYL 2-{[(1E)-1-CARBAMOYL-1-CYANOPROP-1-EN-2-YL]AMINO}ACETATE CAS No. 5209-10-9](/img/structure/B1656294.png)
ETHYL 2-{[(1E)-1-CARBAMOYL-1-CYANOPROP-1-EN-2-YL]AMINO}ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature This particular compound is of interest due to its unique structure, which includes an amino group, a cyano group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(1E)-1-CARBAMOYL-1-CYANOPROP-1-EN-2-YL]AMINO}ACETATE typically involves the reaction of ethyl cyanoacetate with an appropriate amine under controlled conditions. One common method involves the direct treatment of ethyl cyanoacetate with an amine at elevated temperatures, often in the presence of a catalyst or under solvent-free conditions . The reaction proceeds through nucleophilic addition, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of amides and other substituted esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ETHYL 2-{[(1E)-1-CARBAMOYL-1-CYANOPROP-1-EN-2-YL]AMINO}ACETATE involves its interaction with specific molecular targets. The cyano and amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl cyanoacetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-aminothiazole-4-acetate: Contains an aminothiazole ring, offering different reactivity and applications.
Uniqueness
Ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]acetate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its ability to participate in various reactions and form diverse products makes it valuable in research and industry.
Eigenschaften
CAS-Nummer |
5209-10-9 |
|---|---|
Molekularformel |
C9H13N3O3 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]acetate |
InChI |
InChI=1S/C9H13N3O3/c1-3-15-8(13)5-12-6(2)7(4-10)9(11)14/h12H,3,5H2,1-2H3,(H2,11,14)/b7-6+ |
InChI-Schlüssel |
LYWHTKUULPJNEQ-VOTSOKGWSA-N |
SMILES |
CCOC(=O)CNC(=C(C#N)C(=O)N)C |
Isomerische SMILES |
CCOC(=O)CN/C(=C(\C#N)/C(=O)N)/C |
Kanonische SMILES |
CCOC(=O)CNC(=C(C#N)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3AR*,12E,13AR*)-1,3,3A,4,5,6,7,8,9,10,11,13A-Dodecahydrocyclododeca[C]furan](/img/structure/B1656212.png)



![3-nitro-N-[2,2,2-trichloro-1-(morpholine-4-carbothioylamino)ethyl]benzamide](/img/structure/B1656217.png)






![N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(naphthalen-1-ylamino)acetamide](/img/structure/B1656233.png)

